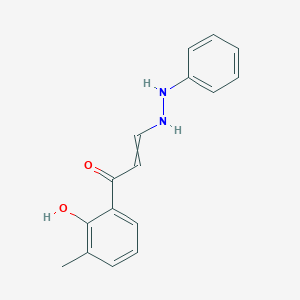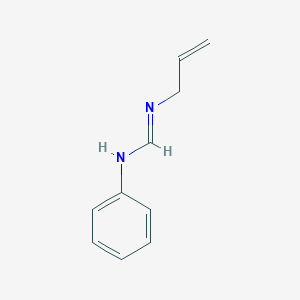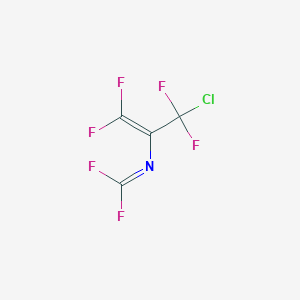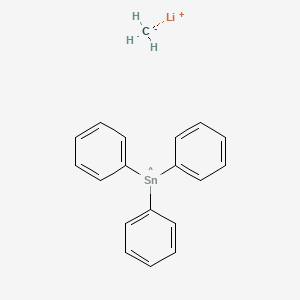
2-Methoxytetraphene-7,12-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxytetraphene-7,12-dione is a polycyclic aromatic compound with significant interest in various scientific fields due to its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxytetraphene-7,12-dione typically involves multi-step organic reactions. One common method includes the Suzuki reaction followed by a Wittig reaction, isomerization, and final ring-closing metathesis . These reactions require specific catalysts and conditions to ensure the successful formation of the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The scalability of these methods is crucial for potential commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methoxytetraphene-7,12-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the dione groups to hydroxyl groups.
Substitution: This reaction can replace the methoxy group with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired substituent but may include the use of strong acids or bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxylated derivatives.
Applications De Recherche Scientifique
2-Methoxytetraphene-7,12-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 2-Methoxytetraphene-7,12-dione involves its interaction with various molecular targets. For instance, it may intercalate with DNA, disrupting the function of topoisomerase enzymes, similar to other anthracycline compounds . This interaction can inhibit DNA replication and transcription, leading to cell death in cancer cells.
Comparaison Avec Des Composés Similaires
- 3-Methoxytetraphene-7,12-dione
- 3,8-Dimethoxytetraphene-7,12-dione
- 19-Hydroxy-8-O-methyltetrangulol
Comparison: 2-Methoxytetraphene-7,12-dione is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and efficacy in various applications.
Conclusion
This compound is a compound of significant interest due to its unique structure and diverse applications
Propriétés
Numéro CAS |
63216-10-4 |
|---|---|
Formule moléculaire |
C19H12O3 |
Poids moléculaire |
288.3 g/mol |
Nom IUPAC |
2-methoxybenzo[a]anthracene-7,12-dione |
InChI |
InChI=1S/C19H12O3/c1-22-12-8-6-11-7-9-15-17(16(11)10-12)19(21)14-5-3-2-4-13(14)18(15)20/h2-10H,1H3 |
Clé InChI |
IZOCDJCWJIPJMY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[Chloro(dimethyl)germyl]-N,N-dimethylmethanamine](/img/structure/B14493310.png)
![1-Oxo-2,6-diphenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14493323.png)

![Trimethyl[(2-methylcyclohept-1-en-1-yl)oxy]silane](/img/structure/B14493327.png)

![3-(Benzyloxy)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14493337.png)


![4-[2-(Morpholin-4-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14493354.png)



![{[(2-Chlorophenyl)methyl]amino}acetonitrile](/img/structure/B14493370.png)
